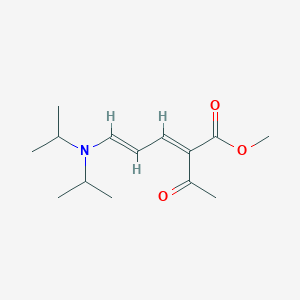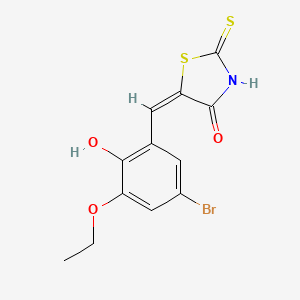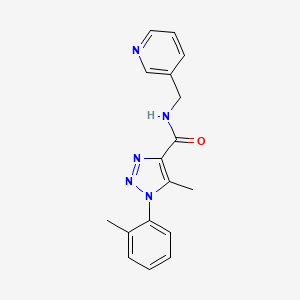![molecular formula C18H14N4O6S2 B5162599 N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B5162599.png)
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide, commonly known as Compound 1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of compounds known as furamides, which are characterized by a furan ring and an amide group. The unique chemical structure of Compound 1 makes it a promising candidate for a wide range of research applications.
Mécanisme D'action
The mechanism of action of Compound 1 involves the inhibition of carbonic anhydrase, which is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide. By inhibiting the activity of this enzyme, Compound 1 disrupts the pH balance in the body, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce intraocular pressure in glaucoma patients, and improve cognitive function in animal models of Alzheimer's disease. These effects are believed to be due to the inhibition of carbonic anhydrase, which plays a key role in regulating a wide range of physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Compound 1 in lab experiments is its potent inhibitory activity against carbonic anhydrase. This makes it a valuable tool for studying the role of this enzyme in various physiological and biochemical processes. However, one limitation of using Compound 1 is its potential toxicity. High doses of the compound have been shown to cause liver and kidney damage in animal models, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on Compound 1. One area of interest is the development of new drugs based on the compound's unique chemical structure. Another potential direction is the investigation of the compound's effects on other enzymes and physiological processes. Additionally, further studies are needed to determine the optimal dosage and administration of Compound 1 for various research applications.
Méthodes De Synthèse
The synthesis of Compound 1 involves the reaction of 5-(3-nitrophenyl)-2-furancarboxylic acid with thionyl chloride, followed by the addition of 4-aminobenzenesulfonamide. The resulting product is then treated with potassium carbonate to yield Compound 1 in high purity. The synthesis method has been optimized to ensure high yield and purity of the final product, making it suitable for a wide range of research applications.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase, which plays a key role in regulating pH balance in the body. This makes Compound 1 a promising candidate for the development of new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
5-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O6S2/c19-30(26,27)14-6-4-12(5-7-14)20-18(29)21-17(23)16-9-8-15(28-16)11-2-1-3-13(10-11)22(24)25/h1-10H,(H2,19,26,27)(H2,20,21,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTBEFTYBCMSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(butylamino)methylene]-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5162521.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5162524.png)



![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(2-pyridinylmethyl)propanamide](/img/structure/B5162562.png)
![ethyl 1-(2-phenylethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5162574.png)
![2-{[2-(2,3-dichlorophenoxy)ethyl]amino}ethanol](/img/structure/B5162585.png)
![N-(2-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B5162590.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5162597.png)

![5-{[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162611.png)
![2-{1-benzyl-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5162615.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5162618.png)